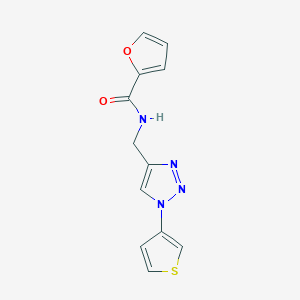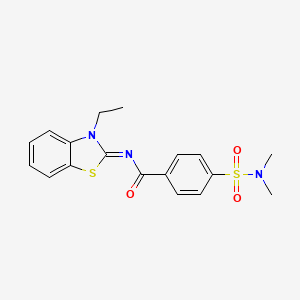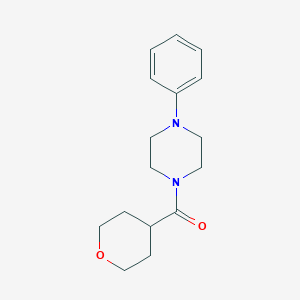
(4-phenylpiperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-phenylpiperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a compound that has been studied for its anti-inflammatory effects . It is mainly used as an intermediate in organic synthesis and medicinal chemistry .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the ketone carbonyl group in the compound can react with Wittig reagents to prepare various poly-substituted alkene compounds. Additionally, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Applications De Recherche Scientifique
Synthesis and Antifungal Activity
Novel derivatives of the compound have been synthesized and evaluated for their antifungal activity. A study by Lv et al. (2013) synthesized a series of novel derivatives and identified that certain phenyl substituents, such as 4-chlorophenyl and 4-fluorophenyl, significantly enhance antifungal activity. This highlights the potential of these compounds in developing new antifungal agents (Lv et al., 2013).
Antimicrobial Properties
Another research effort focused on the synthesis of derivatives for antimicrobial applications. Kumar et al. (2012) reported that the incorporation of a methoxy group in these compounds showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential as templates for developing new antimicrobial agents (Kumar et al., 2012).
Anti-inflammatory Activity
A study by Arunkumar et al. (2009) synthesized novel pyrazole derivatives of the compound and evaluated them for in vivo anti-inflammatory activity. The compounds exhibited significant anti-inflammatory effects, suggesting their utility in creating new anti-inflammatory medications (Arunkumar et al., 2009).
Herbicidal and Insecticidal Activities
Wang et al. (2015) synthesized derivatives containing the arylthio/sulfinyl/sulfonyl group, demonstrating favorable herbicidal and insecticidal activities. This opens avenues for the development of agricultural chemicals based on this chemical structure (Wang et al., 2015).
Application in Organic Synthesis
The compound and its derivatives have been utilized in organic synthesis, showcasing their versatility in constructing complex molecular structures. A study by Chang et al. (2006) used CAN-mediated rearrangement to synthesize meperidine analogs, demonstrating the compound's utility in synthetic organic chemistry (Chang et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
oxan-4-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-6-12-20-13-7-14)18-10-8-17(9-11-18)15-4-2-1-3-5-15/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNDHRAWWXZYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


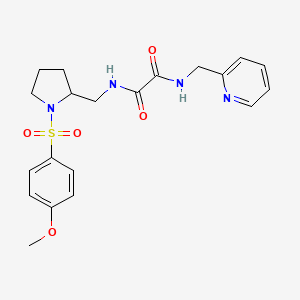
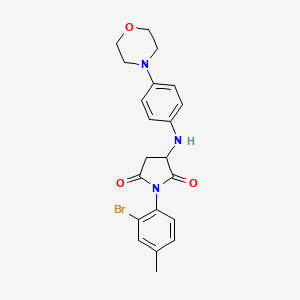
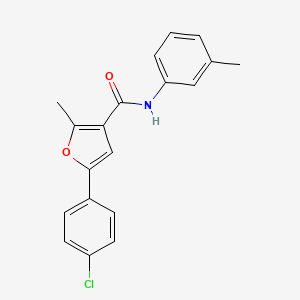
![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)


![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2958292.png)
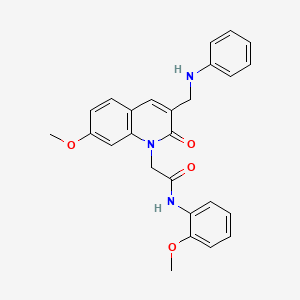
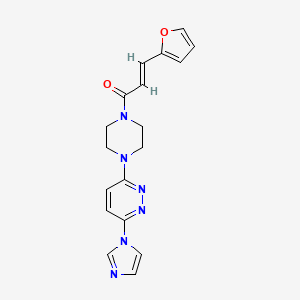
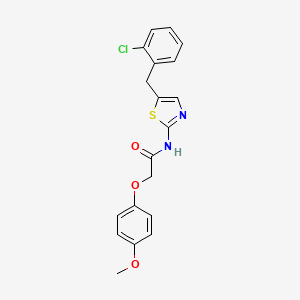
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)
